molecular formula C17H17FN2O5S B425497 N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-methylglycinamide

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-methylglycinamide

Cat. No.: B425497
M. Wt: 380.4g/mol
InChI Key: FIZMGEPZZJQTSB-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-methylacetamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-methylglycinamide typically involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .

Chemical Reactions Analysis

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-methylacetamide undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-methylglycinamide involves its interaction with specific molecular targets. For instance, it inhibits enzymes like cholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamides such as:

The uniqueness of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-methylglycinamide lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H17FN2O5S

Molecular Weight

380.4g/mol

IUPAC Name

2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-methylacetamide

InChI

InChI=1S/C17H17FN2O5S/c1-19-17(21)11-20(13-4-2-12(18)3-5-13)26(22,23)14-6-7-15-16(10-14)25-9-8-24-15/h2-7,10H,8-9,11H2,1H3,(H,19,21)

InChI Key

FIZMGEPZZJQTSB-UHFFFAOYSA-N

SMILES

CNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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